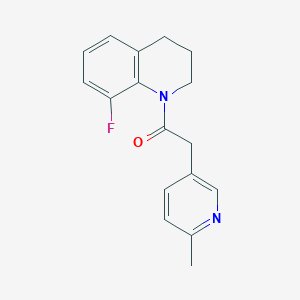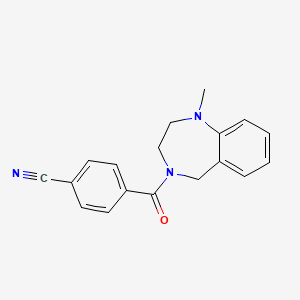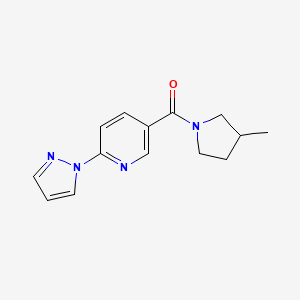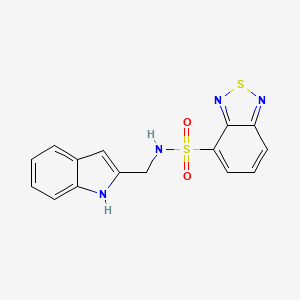
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone in lab experiments is its high potency and specificity. It can be used in small quantities to achieve the desired effect. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for research on 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of its potential use as a fluorescent probe for detecting other biomolecules.
4. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
5. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
Conclusion
In conclusion, 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a promising compound with potential applications in various fields of research. Its high potency and specificity make it an attractive candidate for further investigation. However, its potential toxicity and side effects need to be carefully monitored to ensure its safe use in lab experiments. Future research on this compound is expected to yield valuable insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone involves the reaction of 8-fluoro-3,4-dihydroquinoline-1-carbaldehyde with 3-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 100-120°C. The resulting product is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-7-8-13(11-19-12)10-16(21)20-9-3-5-14-4-2-6-15(18)17(14)20/h2,4,6-8,11H,3,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKOBDDGNGUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)

![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)


![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)